molecular formula C19H25FN4O2 B6463517 2-[5-(cyclohex-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one CAS No. 2640903-26-8

2-[5-(cyclohex-3-ene-1-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-ethyl-5-fluoro-3,4-dihydropyrimidin-4-one

Cat. No. B6463517
CAS RN: 2640903-26-8
M. Wt: 360.4 g/mol
InChI Key: PHKCGHYNCUWOEV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a cyclohexene ring, a pyrrole ring, and a pyrimidinone ring, among others. These types of structures are often found in biologically active compounds, so this molecule could potentially have interesting properties .


Molecular Structure Analysis

Again, without specific data, I can only provide a general analysis. The molecule’s structure, with its multiple rings and functional groups, would likely result in a complex 3D shape. This could have implications for its physical properties and reactivity .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. For example, the pyrrole ring is aromatic and would be expected to undergo electrophilic aromatic substitution reactions. The carbonyl groups could undergo nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the presence of polar functional groups, and its melting and boiling points would be influenced by its molecular weight and shape .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like drug discovery and materials science. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

2-[5-(cyclohex-3-ene-1-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-4-ethyl-5-fluoro-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25FN4O2/c1-2-15-16(20)17(25)22-19(21-15)24-10-13-8-23(9-14(13)11-24)18(26)12-6-4-3-5-7-12/h3-4,12-14H,2,5-11H2,1H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKCGHYNCUWOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)N2CC3CN(CC3C2)C(=O)C4CCC=CC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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